molecular formula C23H29FN4O2 B2933623 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 903305-80-6

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2933623
CAS No.: 903305-80-6
M. Wt: 412.509
InChI Key: UTHSXNNFTAEHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound with a molecular formula of C23H29FN4O2. It features a complex structure that includes a 4-fluorophenyl group, a 4-methylpiperazine moiety, and an oxalamide linker, making it a candidate of interest in medicinal chemistry and pharmacological research . Compounds within this structural class, characterized by a fluorophenyl group and a piperazine ring, are frequently investigated for their potential to interact with the central nervous system. For instance, research on analogous molecules has demonstrated potent activity as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, a mechanism relevant to the development of novel antipsychotic agents . The presence of the oxalamide functional group is a key structural feature that can influence the compound's binding affinity and metabolic stability. Therefore, this compound serves as a valuable building block for neuroscientific research and as a lead structure in the discovery and development of new therapeutic agents. It is intended for in vitro research applications only. This product is For Research Use Only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-17-3-5-18(6-4-17)15-25-22(29)23(30)26-16-21(19-7-9-20(24)10-8-19)28-13-11-27(2)12-14-28/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSXNNFTAEHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H32FN5O3
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 906151-02-8

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly protein kinases. The fluorine atom in the structure enhances binding affinity, potentially leading to increased selectivity against certain kinases involved in cancer and other diseases.

Key Mechanisms:

  • Protein Kinase Inhibition : The compound has been shown to inhibit key protein kinases such as c-Kit and c-Met, which are often overexpressed in various tumors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis through mitochondrial pathways, activating caspases such as caspase-3 and caspase-9.

Anticancer Properties

Research has demonstrated significant anticancer activity of this compound across various cancer cell lines:

Cancer TypeCell Line% Cell Viability Reduction (10 µM, 48h)
Breast CancerMCF-770%
Lung CancerA54965%
Colorectal CancerHCT11660%

The compound's efficacy is attributed to its ability to target and inhibit critical signaling pathways associated with tumor growth.

In Vitro Efficacy

A notable study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a substantial reduction in cell viability. The mechanism was linked to apoptosis induction via caspase activation.

Selectivity Studies

Comparative studies with other oxalamide derivatives demonstrated that this compound exhibited superior selectivity for c-Kit over other kinases. This selectivity suggests a promising therapeutic window for targeting cancers characterized by c-Kit overexpression.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The following table compares the target compound with structurally related oxalamides, highlighting key differences in substituents, molecular properties, and applications:

Compound Name N1 Substituent N2 Substituent Molecular Weight Application/Notes References
Target Compound 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl 4-Methylbenzyl ~430 (estimated) Hypothesized CNS or kinase-targeted activity; piperazine may enhance solubility.
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 333.3 Umami flavoring agent; approved for food use; no amide hydrolysis observed.
N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (19) 2-Bromophenyl 4-Methoxyphenethyl 376.9 Research compound; low synthesis yield (30%); characterized by NMR.
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23) 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl 333.1 Research compound; moderate synthesis yield (33%); potential bioactive properties.
CAS 898432-26-3 3-Chloro-4-methylphenyl 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl 432.9 Structural analog with chloro and methylphenyl groups; suggests CNS activity.
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-Chlorobenzyloxy 432.9 High melting point (>210°C); adamantyl group may reduce metabolic clearance.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluorophenyl-pyridyl 503.9 Kinase inhibitor analog; trifluoromethyl enhances metabolic stability.

Key Comparative Insights

Substituent Effects on Pharmacokinetics
  • Piperazine vs. Piperazine rings are metabolized via oxidation or N-dealkylation, whereas adamantyl groups resist degradation .
  • Fluorophenyl vs. Methoxy/Methyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., S336), which undergo rapid hepatic metabolism without amide cleavage . Fluorination reduces cytochrome P450-mediated oxidation, extending half-life .

Q & A

Q. What strategies mitigate batch-to-batch variability in biological activity due to polymorphic forms?

  • Solutions :

Characterize polymorphs via PXRD and DSC; select the thermodynamically stable form for assays.

Standardize crystallization conditions (e.g., anti-solvent addition rate) during API synthesis.

Validate bioequivalence using dissolution testing (USP Apparatus II) in biorelevant media .

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